An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloropyrimidine-5-carboxamide
An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloropyrimidine-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Amino-6-chloropyrimidine-5-carboxamide (CAS No. 1351930-54-5). As a member of the substituted pyrimidine family, this compound is a valuable and versatile building block for medicinal chemistry and drug development professionals. Its trifunctional nature, featuring an amino group, a reactive chloro leaving group, and a carboxamide moiety, offers a rich landscape for synthetic transformations. This document consolidates available data and provides expert insights into its handling, reactivity, and role as a key intermediate in the synthesis of complex heterocyclic systems.
Chemical Identity and Structure
4-Amino-6-chloropyrimidine-5-carboxamide is a substituted pyrimidine characterized by an amino group at the C4 position, a chlorine atom at the C6 position, and a carboxamide group at the C5 position. The pyrimidine core, an electron-deficient N-heterocycle, dictates much of the compound's reactivity.
Nomenclature and Identifiers
| Identifier | Value |
| Systematic (IUPAC) Name | 4-amino-6-chloropyrimidine-5-carboxamide |
| CAS Number | 1351930-54-5 |
| Molecular Formula | C₅H₅ClN₄O |
| Molecular Weight | 172.57 g/mol |
| SMILES | C1(=C(N=CN=C1N)C(=O)N)Cl |
Molecular Structure
The structure of 4-Amino-6-chloropyrimidine-5-carboxamide is depicted below. The arrangement of the electron-donating amino group and the electron-withdrawing chloro and carboxamide groups on the electron-deficient pyrimidine ring creates a unique electronic profile that governs its reactivity.
Physicochemical Properties
Experimental data on the physicochemical properties of 4-Amino-6-chloropyrimidine-5-carboxamide is not extensively reported in the public domain. The data presented below is based on vendor information and estimations from analogous structures. Researchers should independently verify these properties for their specific applications.
| Property | Value / Observation | Source / Comment |
| Appearance | White to off-white or yellow crystalline powder. | Inferred from similar compounds.[1] |
| Melting Point | >300°C (Decomposition likely) | Estimated based on the aldehyde analog.[2] |
| Solubility | Expected to be sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Inferred from related chloropyrimidines.[1] |
| Storage Conditions | 2-8°C, under inert atmosphere. | Vendor recommendation.[3] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from accessible precursors to form the key intermediate, 4-amino-6-chloropyrimidine-5-carbonitrile, followed by its conversion to the target carboxamide.
Step-by-Step Protocol (Illustrative)
This protocol is illustrative, drawing from established procedures for similar transformations.[4][5]
Step 1: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile (Precursor)
The precursor, 4-amino-6-chloropyrimidine-5-carbonitrile, is commercially available, indicating its synthesis is established.[6][7] Synthetic routes often involve the chlorination of a corresponding hydroxypyrimidine. For instance, a 6-amino-4-hydroxypyrimidine-5-carbonitrile derivative can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro analog.[4]
Step 2: Hydration of Nitrile to Carboxamide
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Reaction Setup: In a flask suitable for corrosive reagents, add concentrated sulfuric acid (e.g., 2 mL per 0.5 mmol of nitrile). Cool the acid in an ice bath.
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Reagent Addition: Slowly add 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 eq) to the stirred, cold sulfuric acid.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically several hours).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-amino-6-chloropyrimidine-5-carboxamide.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Concentrated H₂SO₄: Serves as both the solvent and the catalyst for the hydration of the nitrile. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water.
-
Ice Bath during Addition/Workup: The addition of the nitrile to strong acid and the quenching of the acid with ice are highly exothermic processes. Cooling is a critical safety measure to control the reaction rate and prevent degradation.
Chemical Reactivity
The reactivity of 4-Amino-6-chloropyrimidine-5-carboxamide is dominated by the C6-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the two ring nitrogen atoms, which facilitates nucleophilic attack.[8]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is the most labile group and serves as an excellent site for introducing a wide variety of nucleophiles.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Aromaticity is then restored by the expulsion of the chloride leaving group.[9]
-
Activating/Deactivating Factors: While the ring nitrogens strongly activate the C4 and C6 positions towards SNAr, the presence of the electron-donating amino group at C4 can slightly deactivate the ring compared to a di- or trichloropyrimidine.[6] However, the C6 position remains sufficiently reactive for substitution under mild to moderate heating.
-
Scope of Nucleophiles: A broad range of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and other nitrogen heterocycles.[6]
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates.
-
Spectroscopic Profile
Specific, published spectral data for 4-Amino-6-chloropyrimidine-5-carboxamide is scarce. The following represents an expert prediction of the key signals expected in common spectroscopic analyses based on the molecule's structure.
-
¹H NMR:
-
Amide Protons (-CONH₂): Two broad singlets, likely in the range of δ 7.0-8.5 ppm, exchangeable with D₂O.
-
Amino Protons (-NH₂): A broad singlet, likely in the range of δ 6.0-7.5 ppm, exchangeable with D₂O.
-
Pyrimidine Proton (C2-H): A sharp singlet, expected to be downfield, likely > δ 8.0 ppm, due to the deshielding effect of the adjacent ring nitrogens.
-
-
¹³C NMR:
-
Signals for the five distinct carbon atoms would be expected. The C=O of the amide would be the most downfield signal (>160 ppm). The pyrimidine ring carbons would appear in the aromatic region, with C4, C6, and C2 being significantly deshielded due to their attachment to heteroatoms.
-
-
IR Spectroscopy:
-
N-H Stretching: Multiple bands in the 3100-3500 cm⁻¹ region corresponding to the primary amine and primary amide.
-
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band around 1600-1640 cm⁻¹.
-
C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region characteristic of the pyrimidine ring.
-
-
Mass Spectrometry (EI):
-
The molecular ion (M⁺) peak would be observed at m/z 172. A characteristic (M+2) peak at m/z 174 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of one chlorine atom.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Amino-6-chloropyrimidine-5-carboxamide is not widely available. The following safety and handling advice is based on data for closely related compounds, such as 4-amino-6-chloropyrimidine and its 5-carboxaldehyde analog.
-
Hazard Classification (Predicted):
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation (Skin corrosion/irritation).
-
Causes serious eye irritation (Serious eye damage/eye irritation).
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
Applications in Research and Development
The primary value of 4-Amino-6-chloropyrimidine-5-carboxamide lies in its role as a versatile synthetic intermediate. Its trifunctional nature allows for sequential and regioselective modifications, making it an attractive scaffold for building libraries of complex molecules in drug discovery and agrochemical research.
-
Pharmaceutical Synthesis: Pyrimidine derivatives are core structures in a vast number of FDA-approved drugs. This compound serves as a precursor for molecules targeting a range of biological pathways. The C6 position can be functionalized via SNAr to introduce moieties that interact with specific enzyme active sites or receptors, while the amino and carboxamide groups provide additional points for hydrogen bonding or further derivatization.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is a building block for novel herbicides and pesticides. The pyrimidine scaffold is a known toxophore in many crop protection agents.
-
Combinatorial Chemistry: The reliable SNAr reactivity at the C6 position makes this compound an excellent candidate for parallel synthesis, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
References
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Bhat, R., Shraddha, K. N., & Begum, N. S. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
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Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Available at: [Link]
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Sanderson, J. M., & Chambers, R. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 24. Available at: [Link]
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Hassan, A. S., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 9, 18451. Available at: [Link]
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ResearchGate. (n.d.). Prototropic equilibrium in 4-amino-6-chloropyrimidines. Available at: [Link]
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El-Magd, L. M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6543. Available at: [Link]
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El-Sayed, M. A. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 15(1), 24189. Available at: [Link]
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PubChem. (n.d.). 4-Amino-6-chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75). Available at: [Link]
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Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry. Available at: [Link]
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Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 581–584. Available at: [Link]
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Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]
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